REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17])=[O:3].[CH3:19][S:20]([N:23]([CH2:38][CH2:39][Cl:40])[N:24]([S:34]([CH3:37])(=[O:36])=[O:35])C(OC1C=CC=CC=1)=O)(=[O:22])=[O:21]>>[CH3:19][S:20]([N:23]([CH2:38][CH2:39][Cl:40])[N:24]([S:34]([CH3:37])(=[O:36])=[O:35])[C:2]([O:4][CH2:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17])=[O:3])(=[O:21])=[O:22]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]
|
Name
|
compound 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 10d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N(N(C(=O)OC1=CC=CC=C1)S(=O)(=O)C)CCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N(N(C(=O)OCC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-])S(=O)(=O)C)CCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |